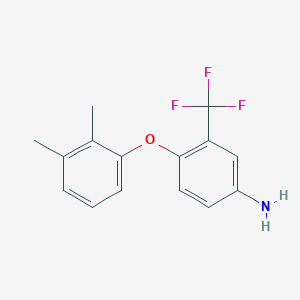

4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenoxy group attached to an aniline core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline typically involves the reaction of 2,3-dimethylphenol with 3-(trifluoromethyl)aniline under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

化学反应分析

Types of Reactions

4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated aromatic compounds.

科学研究应用

4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

作用机制

The mechanism of action of 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

相似化合物的比较

Similar Compounds

- 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)benzoic acid

- 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)phenol

- 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)benzaldehyde

Uniqueness

4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl and dimethylphenoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications in research and industry.

生物活性

4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H14F3N

- Molecular Weight : 281.27 g/mol

- Structure : The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Methicillin-resistant Staphylococcus aureus (MRSA)

In vitro studies have demonstrated that this compound possesses both bacteriostatic and bactericidal effects, with minimum inhibitory concentrations (MICs) showing significant activity against these pathogens. For instance, one study reported MIC values of 25.9 µM against S. aureus and MRSA isolates .

| Compound | MIC (µM) | MBC (µM) | Activity Type |

|---|---|---|---|

| This compound | 25.9 | Equal to MIC | Bactericidal |

Anti-inflammatory Potential

The compound has been investigated for its anti-inflammatory effects. In a study evaluating various derivatives, compounds with similar structural motifs showed varying degrees of NF-κB modulation. The presence of the trifluoromethyl group was linked to enhanced anti-inflammatory activity, suggesting that structural modifications can significantly influence biological outcomes .

Cytotoxicity and Cell Viability

Cell viability assays using the MTT test indicated that exposure to the compound resulted in a significant decrease in viability of bacterial cells below the threshold of 70%, confirming its potential as an effective antimicrobial agent .

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.

- Nuclear Factor kappa B (NF-κB) : It may influence NF-κB pathways, affecting transcriptional regulation related to inflammatory responses .

Case Studies

- Study on Antibacterial Efficacy : A comprehensive study evaluated the antibacterial efficacy of several compounds with trifluoromethyl groups. Results indicated that those with similar structures to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

- Inflammation Model Testing : In models of inflammation, compounds exhibiting the trifluoromethyl moiety were tested for their ability to reduce inflammatory markers. The findings suggested that such compounds could be developed into therapeutic agents for inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized for yield?

Methodological Answer: A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, intermediates like 3-(trifluoromethyl)aniline derivatives can be synthesized using tert-butyl carbamate protection followed by acid deprotection (e.g., HCl/1,4-dioxane) to yield the free aniline . Optimization includes:

- Temperature Control : Reactions at room temperature or mild heating (e.g., 25–60°C) to avoid decomposition of the trifluoromethyl group.

- Catalyst Screening : Use of palladium catalysts for coupling reactions with phenoxy groups.

- Yield Improvement : Precipitation with ether/hexane mixtures post-deprotection can achieve ~82% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- LCMS/HPLC : Retention time (e.g., 0.83 minutes under SQD-AA05 conditions) and mass spectra (m/z 236 [M+H]⁺) confirm molecular weight and fragmentation patterns .

- NMR : 19F NMR is critical for resolving trifluoromethyl (-CF₃) and phenoxy group environments.

- Refractive Index/Density : Physical properties like n20/D=1.466 and density 1.393g/mL validate purity .

Q. How does the trifluoromethyl group influence electronic properties and reactivity in nucleophilic substitution reactions?

Methodological Answer: The -CF₃ group is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution at the para position. Computational studies (e.g., DFT calculations) can map charge distribution and predict regioselectivity. For example:

- Hammett Constants : σm=0.43 for -CF₃ indicates meta-directing effects, but steric hindrance may alter reactivity .

- Experimental Validation : Compare reactivity of 4-(trifluoromethyl)aniline analogs in cross-coupling reactions .

Q. What computational methods are suitable for predicting binding affinity to biological targets like tubulin?

Methodological Answer:

- Molecular Docking : Use crystal structures of α/β-tubulin heterodimers (PDB: 1TUB) to model interactions with the aniline moiety and trifluoromethyl group .

- MD Simulations : Assess stability of ligand-tubulin complexes over 100 ns trajectories using AMBER or GROMACS.

- QSAR Models : Correlate substituent effects (e.g., -CF₃ vs. -NO₂) with antiproliferative activity in dinitroaniline derivatives .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?

Methodological Answer:

- Purity Assessment : Use HPLC (e.g., SMD-TFA05 conditions) to detect impurities >0.5% .

- Standardized Methods : Replicate measurements under controlled conditions (e.g., 25°C for density) .

- Cross-Validation : Compare data from independent sources (e.g., PubChem vs. synthetic studies) .

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

属性

IUPAC Name |

4-(2,3-dimethylphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c1-9-4-3-5-13(10(9)2)20-14-7-6-11(19)8-12(14)15(16,17)18/h3-8H,19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJPMDFNLVQOSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。